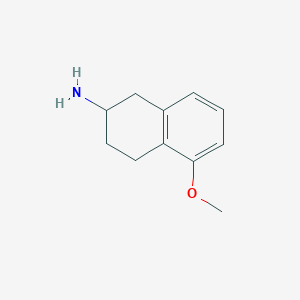

5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Description

Properties

IUPAC Name |

5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4,9H,5-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHPGAYIYYGOIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466831 | |

| Record name | 2-amino-5-methoxytetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4018-91-1 | |

| Record name | 2-Amino-5-methoxytetralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4018-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-5-methoxytetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Reductive Amination

- Reactants: (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine (Compound I) and propionaldehyde.

- Reaction: Reductive amination under acidic conditions.

- Reducing agents: Sodium borohydride (NaBH4), potassium borohydride (KBH4), or lithium borohydride (LiBH4) are preferred.

- Acidic medium: Organic acids such as acetic acid (preferred), formic acid, oxalic acid, methanesulfonic acid, or benzenesulfonic acid.

- Molar ratios: Compound I to propionaldehyde = 1:1.0–4 (preferably 1:1.8); Compound I to reducing agent = 1:1.5–4 (preferably 1:2.0); Acid to Compound I = 1:6.

- Temperature: 10–60 °C (preferably 20–30 °C).

- Outcome: Formation of a novel intermediate (Compound II) with high purity, which can be used directly in the next step without purification.

Step 2: Catalytic Hydrogenation and Salt Formation

- Catalyst: Palladium on carbon (Pd/C) or palladium hydroxide on carbon (preferred Pd/C).

- Conditions: Hydrogen pressure 10–20 kg/cm², room temperature.

- Catalyst loading: 3–5% by weight relative to Compound II.

- Salt formation: Reaction with hydrochloric acid in solvents like ethanol, methanol, or isopropanol (preferably isopropanol-HCl).

- Outcome: Formation of (S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (Compound III).

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reductive Amination | Compound I + propionaldehyde, NaBH4, AcOH, 20-30 °C | High (>80%) | Novel intermediate, no purification needed |

| 2 | Catalytic Hydrogenation | Pd/C, H2 (10-20 kg/cm²), RT, salt formation with HCl | High (>80%) | Industrially scalable, environmentally friendly |

- Short synthetic route with only two main steps.

- High overall yield (>80%).

- Simple operation, low cost, and environmentally friendly.

- Avoids multiple high-pressure hydrogenation steps.

- Suitable for industrial production with good safety profile.

Alternative Methods from Literature and Patents

Several other methods have been reported, but they have limitations in yield, complexity, or safety:

Method using 5-methoxy-2-tetralone and chiral amines: Involves reduction with sodium borohydride, substitution with 3-bromo-1-propylene, and multiple high-pressure hydrogenations using Raney nickel and palladium carbon catalysts. This method is laborious, involves multiple high-pressure hydrogenations, and poses safety risks, limiting industrial applicability.

Resolution of racemic mixtures: Starting from 2-amino-5-methyltetrahydronaphthalene hydrochloride, reaction with propionaldehyde, followed by chiral resolution using R(-)-o-chloromandelic acid. The yield is low (17–34%), making this method inefficient for large-scale production.

Chiral phosphoric acid catalysis: Reaction of p-anisidine with 5-methoxy-2-tetralone catalyzed by chiral phosphoric acid, followed by aminopropylation and deprotection. This method uses expensive catalysts and is less favorable for industrial scale-up.

| Method | Starting Materials | Key Steps | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Reductive amination + hydrogenation (patented) | (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine, propionaldehyde | Reductive amination, catalytic hydrogenation, salt formation | >80% | High yield, simple, scalable | Requires chiral starting material |

| Multi-step hydrogenation (WO2016044918A1) | 5-methoxy-2-tetralone, chiral amine | Reduction, substitution, multiple hydrogenations | Moderate | Known route | Multiple high-pressure hydrogenations, safety concerns |

| Racemic resolution (WO2011161255) | 2-amino-5-methyltetrahydronaphthalene hydrochloride | Reaction with propionaldehyde, chiral resolution | 17-34% | Simple starting materials | Low yield, inefficient |

| Chiral phosphoric acid catalysis (Adv. Synth. Catal., 2018) | p-anisidine, 5-methoxy-2-tetralone | Catalysis, aminopropylation, deprotection | Moderate | Enantioselective | Expensive catalyst, complex |

The patented reductive amination and catalytic hydrogenation method stands out as the most practical and efficient for industrial synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. It offers:

- A novel intermediate that simplifies purification.

- High yield and purity without extensive chromatographic steps.

- Environmentally benign conditions avoiding harsh reagents.

- Applicability for large-scale production of intermediates for drugs like rotigotine.

The preparation of this compound is best achieved via a two-step reductive amination followed by catalytic hydrogenation and salt formation, as demonstrated in recent patents. This method provides a high-yield, cost-effective, and safe synthetic route suitable for industrial applications. Alternative methods exist but are limited by lower yields, complexity, or safety concerns.

This comprehensive analysis consolidates diverse research sources and patents to present an authoritative overview of the preparation methods of this compound.

Scientific Research Applications

Medicinal Chemistry

5-MT is primarily studied for its potential therapeutic applications in treating neurological disorders. Research indicates that it may have neuroprotective effects and could be beneficial in managing conditions such as depression and anxiety by modulating serotonin receptors .

Neuropharmacology

The compound is extensively utilized in neuropharmacological studies to understand its interaction with serotonin receptors, particularly the 5-HT2A receptor. Its high affinity for these receptors positions it as a significant candidate for exploring hallucinogenic effects and their implications for mental health treatments .

Biological Studies

5-MT serves as a tool compound in various biological studies aimed at elucidating the pathways involving amine neurotransmitters. Its role in modulating neurotransmitter release makes it valuable for research into synaptic transmission and neurochemical dynamics .

Case Study 1: Neuropharmacological Effects

A study evaluated the effects of 5-MT on cAMP accumulation in clonal cells expressing α2 adrenergic receptors. The findings indicated that 5-MT exhibited significant agonistic activity, suggesting its potential role in managing conditions related to opioid withdrawal symptoms .

Case Study 2: Therapeutic Potential

Research investigating the antidepressant-like effects of 5-MT demonstrated its capability to enhance mood-related behaviors in animal models. This suggests that compounds like 5-MT could be explored as novel treatments for mood disorders .

Mechanism of Action

The mechanism of action of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with molecular targets such as neurotransmitter receptors. It may act as an agonist or antagonist at these receptors, influencing neurotransmitter release and uptake . The exact pathways and molecular targets are still under investigation, but its structural similarity to other bioactive compounds suggests potential roles in modulating neurological functions.

Comparison with Similar Compounds

Key Insights :

- Bulky 4-substituents (e.g., cyclohexyl) improve receptor selectivity but reduce synthetic yields compared to smaller groups like methoxy .

- Electron-withdrawing groups (e.g., 2′-chlorophenyl) enhance 5-HT2C receptor specificity, whereas methoxy groups favor MAO interaction .

Stereochemical Considerations

The stereochemistry of tetrahydronaphthalen-2-amines profoundly impacts their biological activity:

- (S)-Enantiomers : The (S)-5-methoxy derivative exhibits higher MAO inhibitory activity compared to the (R)-form, as seen in its hydrochloride salt (95% purity, CAS 58349-17-0) .

- (±)-MBP : Racemic mixtures of 4-(meta-bromophenyl)-N,N-dimethyl-... show mixed agonist/antagonist effects at serotonin receptors, whereas enantiopure forms (e.g., (1)-MBP) demonstrate >100-fold selectivity for 5-HT2C .

Pharmacological Profiles

Serotonin Receptor Modulators

- (S)-5-(2′-Fluorophenyl)-N,N-dimethyl-... : This fluorinated analog shows anticonvulsant and anxiolytic effects in fragile X syndrome models via 5-HT2A/2C modulation, contrasting with the MAO-focused activity of the methoxy derivative .

- PAT (4-Phenyl-N,N-dimethyl-...): A non-methoxy analog acts as a 5-HT2C agonist and 5-HT2A antagonist, highlighting the role of phenyl vs. methoxy groups in receptor engagement .

Biological Activity

5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (commonly referred to as 5-MTHN) is a compound of significant interest in the fields of medicinal chemistry and neuropharmacology. Its unique structure and biological properties make it a subject of various studies aimed at understanding its potential therapeutic applications.

- Molecular Formula : C11H15NO

- Molecular Weight : 177.25 g/mol

- IUPAC Name : this compound

The compound features a methoxy group that influences its chemical reactivity and biological activity. Its synthesis typically involves the reduction of an imine using hydrogen and acid .

5-MTHN primarily interacts with neurotransmitter systems, particularly serotonin receptors. Research indicates that it may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake .

Key Findings on Receptor Interactions

- Serotonin Receptors :

- Alpha Receptors :

Biological Activity

The biological activity of 5-MTHN has been explored in various studies:

- Neuropharmacological Studies :

- Psychoactive Effects :

Comparative Analysis with Similar Compounds

5-MTHN's pharmacological profile can be contrasted with other compounds in the same class:

| Compound Name | Receptor Affinity | Activity Type | Notes |

|---|---|---|---|

| 5-MTHN | High for 5-HT2A | Agonist | Potential hallucinogen |

| Rotigotine | Moderate | Agonist | Used in Parkinson's treatment |

| Lofexidine | High | Agonist | Used for opioid withdrawal |

This table highlights the unique positioning of 5-MTHN within a broader context of related compounds, emphasizing its specific receptor interactions and potential therapeutic applications.

Case Studies

Several case studies have documented the effects of 5-MTHN:

- Study on Neuropharmacology :

- Opioid Withdrawal Research :

Q & A

Q. Basic

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and stereochemistry (e.g., trans- vs. cis-substituents in tetralin derivatives) .

- HPLC : Chiral separation (e.g., using MeOH:EtOH:Hexanes solvent systems) resolves enantiomers, with retention times (t1 = 11.2 min, t2 = 12.3 min) indicating purity >95% .

- HRMS : Validates molecular weight within ±2 ppm error .

How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Basic

Enantioselective synthesis employs chiral auxiliaries (e.g., tert-butanesulfinamide) in asymmetric induction. For example:

- Diastereomeric Salt Formation : (SS,1R)-configured derivatives are resolved via column chromatography (hexane/AcOEt, 2:1), achieving 46% yield and [α]D = +29.8 .

- Chiral HPLC : Preparative-scale separation using polysaccharide columns (e.g., Chiralpak AD-H) with polar organic mobile phases .

What pharmacological assays are used to evaluate serotonin receptor modulation by this compound?

Q. Advanced

- Radioligand Binding Assays : Measure affinity (Ki) at 5-HT1A, 5-HT2C, and 5-HT7 receptors using [3H]-8-OH-DPAT (5-HT1A) or [3H]-mesulergine (5-HT2C) .

- Functional Assays : [35S]GTPγS binding quantifies G-protein activation (EC50) to classify agonists (full/partial) vs. antagonists .

- In Vivo Models : Audiogenic seizure prophylaxis in Fmr1 knockout mice (100% efficacy at 10 mg/kg) and social interaction tests .

How do structural modifications (e.g., substituents at position 4) impact 5-HT receptor selectivity?

Advanced

Structure-Activity Relationship (SAR) Insights :

| Substituent | 5-HT1A Ki (nM) | 5-HT2C Ki (nM) | Selectivity Ratio |

|---|---|---|---|

| 4-Cyclohexyl | 0.028 | 2194 | 78,357 |

| 4-(2′-Chlorophenyl) | 1.2 | 850 | 708 |

| Key trends: |

- Bulky Cyclohexyl Groups : Enhance 5-HT1A affinity (Ki < 0.1 nM) and selectivity over D2/α1 receptors .

- Electron-Withdrawing Groups (e.g., Cl): Reduce off-target binding but lower potency .

What computational approaches support the design of high-affinity analogs?

Q. Advanced

- Docking Studies : Molecular modeling (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with Ser159/5-HT1A).

- DFT Calculations : Predict thermodynamic stability of enantiomers (ΔΔG < 1 kcal/mol) and transition states in asymmetric synthesis .

- MD Simulations : Assess receptor conformational changes during agonist binding (e.g., 5-HT7R transmembrane helix dynamics) .

How do contradictory data on in vivo efficacy arise between rodent models and cell-based assays?

Advanced

Discrepancies may stem from:

- Metabolic Stability : Hepatic cytochrome P450 (CYP3A4) oxidation of methoxy groups reduces bioavailability in vivo .

- Blood-Brain Barrier Penetration : LogP > 3 enhances CNS uptake but may increase off-target effects (e.g., α1 adrenergic binding) .

- Species-Specific Receptor Isoforms : Rat vs. human 5-HT1A receptors differ in transmembrane domain residues (e.g., Val206 vs. Ile206), altering ligand docking .

What strategies mitigate racemization during large-scale synthesis of enantiopure derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.